Tetraphenylarsonium chloride
CAS No.: 507-28-8
Cat. No.: VC1610433
Molecular Formula: C24H20AsCl
Molecular Weight: 418.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 507-28-8 |
---|---|
Molecular Formula | C24H20AsCl |
Molecular Weight | 418.8 g/mol |
IUPAC Name | tetraphenylarsanium;chloride |
Standard InChI | InChI=1S/C24H20As.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 |
Standard InChI Key | NRZGVGVFPHPXEO-UHFFFAOYSA-M |
SMILES | C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Canonical SMILES | C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Introduction
Chemical Properties and Structure
Tetraphenylarsonium chloride is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCl or C₂₄H₂₀AsCl. This white solid is the chloride salt of the tetraphenylarsonium cation, which exhibits a tetrahedral structure. Typical of related quaternary salts, it displays good solubility in polar organic solvents and is often utilized in its hydrate form .
Table 1.1: Physical and Chemical Properties of Tetraphenylarsonium Chloride
Property | Value |
---|---|
Chemical formula | C₂₄H₂₀AsCl |
Molar mass | 418.80 g·mol⁻¹ |
Appearance | White solid |
Structure | Tetrahedral cation with chloride anion |
Solubility | Soluble in polar organic solvents |
Common form | Often used as a hydrate |
The tetraphenylarsonium cation features a central arsenic atom bonded to four phenyl groups, creating a bulky and stable structure. This structural arrangement contributes to its unique chemical behavior and its utility in various chemical applications .
Synthesis Methods
The synthesis of tetraphenylarsonium chloride involves a multi-step process starting from triphenylarsine. The established synthetic pathway proceeds through several intermediate compounds, including triphenylarsine dibromide and triphenylarsine oxide, before yielding the final product .
The synthesis can be represented by the following reaction sequence:
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(C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂
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(C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr
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(C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr
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(C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl
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(C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O
This synthetic procedure begins with the bromination of triphenylarsine to form triphenylarsine dibromide. Subsequent hydrolysis yields triphenylarsine oxide, which then undergoes a Grignard reaction with phenylmagnesium bromide. The resulting intermediate is treated with hydrochloric acid to form tetraphenylarsonium chloride hydrochloride, which is finally neutralized with sodium hydroxide to produce the desired tetraphenylarsonium chloride .
Analytical Applications
Precipitation Agent for Anions
Tetraphenylarsonium chloride has been widely accepted as an analytical reagent due to its ability to act as a precipitant for several univalent anions and some divalent anions. This property forms the basis for the gravimetric determination of numerous common ions .
The compound is particularly valuable as a precipitating agent for perchlorate (ClO₄⁻) and perrhenate (ReO₄⁻) ions, which form sparingly soluble salts with the tetraphenylarsonium cation. Additionally, it shows promise as a precipitant for dichromate (Cr₂O₇²⁻) and tetraphenylboron ions .
When aqueous or methanolic solutions containing anions of interest are treated with a solution of tetraphenylarsonium chloride, precipitation of the corresponding tetraphenylarsonium anion salt typically occurs. This reaction can be represented as:
(C₆H₅)₄AsCl + X⁻ → (C₆H₅)₄AsX + Cl⁻
where X⁻ represents the anion of interest .
Solubilization of Anions
Like other quaternary ammonium salts, tetraphenylarsonium chloride is used to solubilize polyatomic anions in organic media. This property is particularly useful in phase-transfer catalysis and in the extraction of anions from aqueous to organic phases .
Research Applications
Tetraphenylarsonium chloride and its derivatives have found applications in various research fields beyond analytical chemistry. The unique properties of this compound make it valuable in multiple scientific domains .
Organic Synthesis
In organic synthesis, tetraphenylarsonium chloride serves as a reagent, particularly in the formation of arsonium salts. These intermediates play important roles in various chemical reactions, contributing to the development of complex organic molecules, including pharmaceuticals and agrochemicals .
Pharmaceutical Research
The compound has been explored for its potential use in drug development. Researchers investigate its utility in creating new therapeutic agents that target specific biological pathways. The tetraphenylarsonium cation's ability to form salts with various pharmacologically active anions can be exploited in the development of novel pharmaceutical compounds .
Material Science
In material science, tetraphenylarsonium chloride is used in the development of advanced materials, including polymers and nanocomposites. The incorporation of tetraphenylarsonium salts can enhance properties such as conductivity and stability in these materials, opening new possibilities for technological applications .
Biological Research
Researchers utilize tetraphenylarsonium compounds to study the effects of arsenic compounds on biological systems. These studies contribute to a better understanding of toxicity mechanisms and biochemical interactions, providing valuable insights for environmental and health sciences .
Solubility Characteristics
The solubility of tetraphenylarsonium chloride and its various salt forms has been studied using spectrophotometric methods. These studies reveal important information about the compound's behavior in different solvents and its potential applications .
Table 5.1: Solubilities of Selected Tetraphenylarsonium Compounds in Water at 25°C
Compound | Solubility (g/100 ml × 10⁴) |
---|---|
(C₆H₅)₄AsClO₄ | 3.05 |
(C₆H₅)₄AsReO₄ | 3.60 |
Other salt forms | Varies by anion |
The low solubility of tetraphenylarsonium perchlorate and perrhenate in water (as shown in Table 5.1) confirms the utility of tetraphenylarsonium chloride as a precipitating agent for these anions. The ion products of these salts are comparable to those of calcium oxalate and barium carbonate, indicating their potential use in quantitative analytical procedures .
Thermal Stability
Thermal stability data for tetraphenylarsonium salts have been obtained through thermal gravimetric analysis. These studies provide valuable information about the temperature ranges in which these compounds can be safely handled and processed .
With the exception of the permanganate salt, most tetraphenylarsonium compounds can be safely dried at 110°C. Furthermore, many of these compounds, excluding the dichromate and perchlorate salts, demonstrate stability up to at least 250°C .
Table 6.1: Minimum Decomposition Temperatures of Tetraphenylarsonium Compounds
Compound | Minimum Decomposition Temperature |
---|---|
Various salts | Generally stable up to 110°C |
Most compounds | Stable up to at least 250°C (with exceptions) |
This thermal stability information is crucial for laboratory procedures involving tetraphenylarsonium chloride and its derivatives, particularly for drying and purification processes .
Spectroscopic Properties
The tetraphenylarsonium cation exhibits distinctive absorption characteristics that facilitate its identification and quantification in solution. Spectrophotometric studies have shown that the cation's absorption spectrum features wavelengths of maximum absorption at 264 and 271 nm, with molar absorptivities of 3230 and 3160, respectively .
These spectroscopic properties are quite similar to those of the tetraphenylboron anion. Beer's law is observed at both wavelengths over the concentration range of 5 × 10⁻⁵M to 3 × 10⁻⁴M, enabling accurate quantitative analysis .
Table 7.1: Spectroscopic Properties of Tetraphenylarsonium Cation
Property | Value |
---|---|
Wavelengths of maximum absorption | 264 nm and 271 nm |
Molar absorptivity at 264 nm | 3230 |
Molar absorptivity at 271 nm | 3160 |
Beer's law concentration range | 5 × 10⁻⁵M - 3 × 10⁻⁴M |
These spectroscopic characteristics provide a reliable means for the quantitative determination of tetraphenylarsonium compounds in solution, supporting various analytical applications .
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